1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-4-methylphenyl derivatives followed by chlorination and subsequent coupling reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or the chloropropanone moiety to a propanol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and alkanes.
- Substitution products vary based on the nucleophile used, such as azides or ethers.
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
- 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one
Comparison: 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-7-1-2-8(9(13)5-7)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
InChI Key |
CSMMIQRMTPAIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)N)C(=O)CCCl |
Origin of Product |
United States |
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